molecular formula C8H8N2O B138424 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one CAS No. 156136-84-4

1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Cat. No.: B138424
CAS No.: 156136-84-4
M. Wt: 148.16 g/mol
InChI Key: PIKWRIBNROHTRO-UHFFFAOYSA-N
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Description

1-Methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts distinct chemical and biological properties.

Mechanism of Action

Target of Action

The primary target of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . 1-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one exhibits potent inhibitory activity against FGFR1, 2, and 3 . This inhibitory action disrupts the normal signaling pathway, leading to changes in cell behavior.

Biochemical Pathways

The compound’s interaction with FGFR affects several downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways are involved in regulating cell proliferation, migration, and angiogenesis . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

The compound’s low molecular weight is beneficial for subsequent optimization .

Result of Action

In vitro, the compound inhibits breast cancer 4T1 cell proliferation and induces apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These effects are likely due to the compound’s inhibitory action on FGFR.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds, followed by cyclization and methylation steps . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by the presence of electron-withdrawing groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Comparison with Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: Shares a similar core structure but lacks the methyl group.

    1H-pyrrolo[3,4-c]pyridine: Another heterocyclic compound with a different ring fusion pattern.

    Pyrrolo[2,3-b]quinoline: Contains an additional benzene ring fused to the pyrrolo[2,3-b]pyridine core.

Uniqueness: 1-Methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to selectively inhibit FGFRs makes it a promising candidate for targeted cancer therapy .

Properties

IUPAC Name

1-methyl-3H-pyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-10-7(11)5-6-3-2-4-9-8(6)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKWRIBNROHTRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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